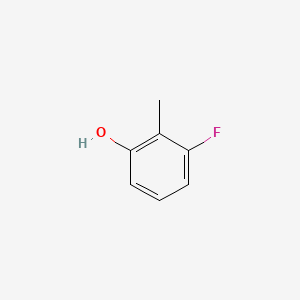










|
REACTION_CXSMILES
|
Cl[C:2]12[O:8][CH:7]1[CH2:6][CH2:5][C:4](F)([F:9])[CH:3]2[CH3:11].Cl>CN(C=O)C.CN(C1C=CN=CC=1)C>[F:9][C:4]1[C:3]([CH3:11])=[C:2]([OH:8])[CH:7]=[CH:6][CH:5]=1
|


|
Name
|
epoxide
|
|
Quantity
|
0.65 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC12C(C(CCC2O1)(F)F)C
|
|
Name
|
2l
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC12C(C(CCC2O1)(F)F)C
|
|
Name
|
2l
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC12C(C(CCC2O1)(F)F)C
|
|
Name
|
2l
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC12C(C(CCC2O1)(F)F)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0.86 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|


|
Type
|
CUSTOM
|
|
Details
|
was kept stirred for 5 to 10 min), the ether phase
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
were heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was again heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 h
|
|
Duration
|
3 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
a 3N sodium hydroxide solution was added to the ether phase (while the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
WASH
|
|
Details
|
the material was washed once with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether (4×15 cm3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated down
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95)
|


Reaction Time |
7.5 (± 2.5) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(C=CC1)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 21.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |